![molecular formula C15H15N3O3 B1393556 1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid CAS No. 1086386-75-5](/img/structure/B1393556.png)

1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-butyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-2-3-7-17-11(15(20)21)9-10-13(17)16-12-6-4-5-8-18(12)14(10)19/h4-6,8-9H,2-3,7H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYURPCAJZVROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675453 | |

| Record name | 1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086386-75-5 | |

| Record name | 1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

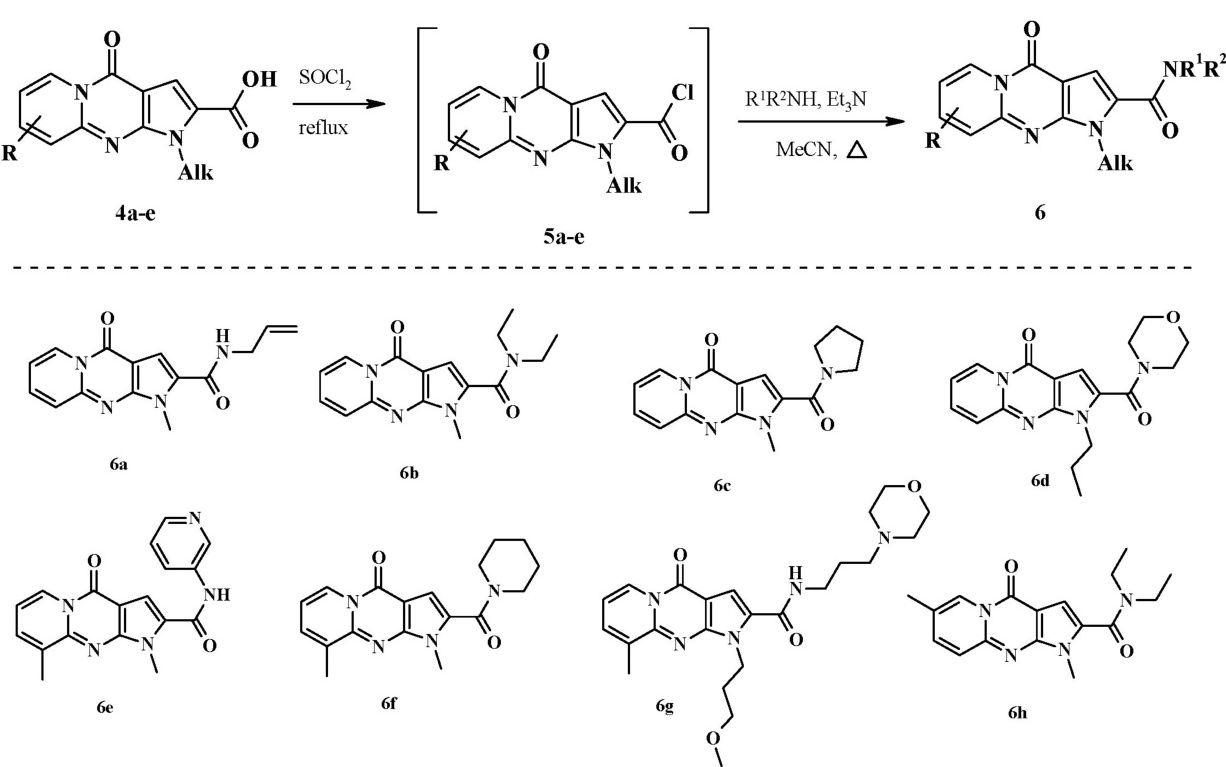

General Synthetic Strategy

The compound features a fused tricyclic system combining pyridine, pyrrole, and pyrimidine rings with a carboxylic acid substituent at the 2-position and a butyl group at the N-1 position. The preparation typically involves:

- Construction of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core via cyclization reactions.

- Introduction of the 4-oxo functionality (a ketone or lactam group).

- Installation of the carboxylic acid group at the 2-position.

- Alkylation at the nitrogen (N-1) with a butyl group.

Key Synthetic Steps and Methods

Starting Materials : Common precursors include substituted pyridine derivatives, pyrrole or pyrrolopyrimidine intermediates, and appropriate carboxylated building blocks.

Cyclization Reactions : The fused heterocyclic core is often synthesized via intramolecular cyclization involving amine and carbonyl groups. Typical methods include:

- Condensation of aminopyridines with β-ketoesters or β-diketones to form pyrimidine rings.

- Use of cyclocondensation to fuse the pyrrole ring onto the pyrimidine or pyridine scaffold.

- Oxidative cyclization or ring-closing reactions under acidic or basic catalysis.

Alkylation : The N-1 butyl substituent is generally introduced by alkylation of the nitrogen atom on the heterocyclic core using butyl halides (e.g., butyl bromide or butyl iodide) under basic conditions.

Carboxylation : The carboxylic acid group at position 2 can be introduced by:

- Direct carboxylation of an appropriate precursor using CO2 under basic conditions.

- Hydrolysis of ester intermediates formed during earlier steps.

- Use of carboxylated starting materials that survive the cyclization steps.

Oxidation to 4-oxo : The 4-oxo group can be introduced by oxidation of a dihydro intermediate or by using keto-containing starting materials.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of pyrimidine ring | Condensation of 2-aminopyridine with β-ketoester | Intermediate fused pyrimidine derivative |

| 2 | Cyclization to pyrrolo ring | Intramolecular cyclization under acidic/basic catalysis | Formation of fused pyrido-pyrrolo-pyrimidine core |

| 3 | N-alkylation | Reaction with butyl bromide and base (e.g., K2CO3) | Introduction of N-butyl substituent |

| 4 | Hydrolysis | Acidic or basic hydrolysis of ester to acid | Generation of carboxylic acid at position 2 |

| 5 | Oxidation | Mild oxidant (e.g., DDQ, MnO2) to form 4-oxo | Formation of 4-oxo group |

Notes on Reaction Conditions

- Solvents such as DMF, DMSO, or acetonitrile are commonly used for alkylation and cyclization steps.

- Temperature control is critical; cyclizations often require heating (80–150 °C).

- Purification typically involves recrystallization or chromatography due to complex fused ring systems.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting materials | 2-Aminopyridine, β-ketoesters | Commercially available or synthesized |

| Cyclization catalyst | Acidic (HCl, AcOH) or basic (NaOH) | Depends on intermediate stability |

| Alkylation reagent | Butyl bromide or iodide | Requires base for N-alkylation |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents preferred |

| Temperature | 80–150 °C | Heating for ring closure and alkylation |

| Reaction time | Several hours (4–24 h) | Monitored by TLC or HPLC |

| Purification | Recrystallization, column chromatography | To ensure high purity (>95%) |

| Yield | Moderate to good (40–75%) | Depending on step optimization |

Research Findings and Literature Insights

- The preparation of fused pyrido-pyrrolo-pyrimidine derivatives is well-documented in heterocyclic chemistry literature, with cyclization and alkylation as key steps.

- The butyl substitution at N-1 enhances lipophilicity and biological activity, necessitating selective alkylation conditions.

- The 4-oxo group is critical for biological activity and is introduced either by oxidation or by using keto precursors.

- Carboxylic acid at position 2 is typically introduced via hydrolysis of esters formed during synthesis or direct carboxylation.

- Patent literature (e.g., CN105622638A) describes related pyrimido or pyridopyridone compounds and their preparation methods involving multi-step cyclizations and functional group transformations, which can be adapted for this compound.

Chemical Reactions Analysis

1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce the oxo group to a hydroxyl group.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H15N3O3

- Molecular Weight : 285.3 g/mol

- CAS Number : 1086386-75-5

This compound features a pyridopyrimidine backbone, which is known for its biological activity. The presence of the butyl group enhances its lipophilicity, potentially improving its bioavailability.

Antiviral Activity

Recent studies have highlighted the potential of pyridopyrimidine derivatives as antiviral agents. For instance, compounds similar to 1-butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid have been investigated for their efficacy against various viruses:

- Mechanism of Action : These compounds often inhibit viral replication by targeting specific viral enzymes or proteins involved in the viral life cycle. For example, they may act as inhibitors of reverse transcriptase in retroviruses or RNA polymerases in RNA viruses .

Anticancer Properties

The compound has also been explored for its anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation by interfering with cell cycle regulation and inducing apoptosis:

- Case Study : In vitro studies demonstrated that certain pyridopyrimidine derivatives could significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Synthetic Methodologies

The synthesis of 1-butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can be achieved through several methods:

- One-Pot Synthesis : A three-component reaction involving heterocyclic amines and appropriate carbonyl compounds has been established as an efficient synthetic route. This method allows for the rapid assembly of the pyridopyrimidine framework under mild conditions .

- Reagents and Conditions : Typical reagents include aldehydes, ketones, and various catalysts such as Lewis acids or bases to facilitate the reaction. The process often requires optimization to enhance yield and purity.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at the N-1 Position

The N-1 alkyl/aryl group significantly influences physicochemical properties and bioactivity. Key analogs include:

Key Observations :

Modifications at the C-2 Carboxylic Acid/Carboxamide

The C-2 position is critical for derivatization into carboxamides, which are pharmacologically active. Examples include:

Key Observations :

Role of the 9-Methyl Substituent

The 9-methyl group (e.g., in compound 20 ) introduces steric effects that modulate enzyme inhibition:

Yield Variations :

Physicochemical Data

| Property | 1-Butyl Derivative | 1-Benzyl Derivative | 1-Methyl Derivative |

|---|---|---|---|

| Molecular Weight | 285.3 | 345.35 | 269.26 |

| logP | ~2.5 (estimated) | 2.47 | ~1.8 (estimated) |

| Aqueous Solubility | Low | Very low | Moderate |

| Melting Point | Not reported | 352–354°C | 290–292°C |

Biological Activity

1-Butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound's chemical formula is , and it features a pyrido-pyrimidine structure that contributes to its diverse biological activities. The unique arrangement of nitrogen atoms in the heterocyclic ring enhances its interaction with biological targets.

1. Antimicrobial Activity

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The antibacterial activity of 1-butyl-4-oxo derivatives has been evaluated against various gram-positive and gram-negative bacteria. For instance, a study reported that certain pyrimidine derivatives demonstrated potent activity against Mycobacterium species with minimum inhibitory concentrations (MICs) in the micromolar range .

2. Anti-inflammatory Effects

Research has shown that compounds similar to 1-butyl-4-oxo exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. One study highlighted that specific derivatives suppressed COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators such as prostaglandins.

3. Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral potential. Notably, some compounds have shown efficacy against herpes simplex virus type 1 (HSV-1) with EC50 values indicating moderate antiviral activity . This suggests that 1-butyl-4-oxo may possess similar antiviral properties worth investigating.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrimidine ring can enhance biological activity. For example:

- Substituents at the 2-position of the pyrimidine ring significantly influence COX inhibition.

- Electron-donating groups enhance anti-inflammatory activity by stabilizing the active conformation of the compound .

Case Studies

Several case studies have been conducted to evaluate the biological activities of related compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.